molecular formula C12H8N2O2 B1384359 5-(1,3-Benzoxazol-2-yl)-2-pyridinol CAS No. 54627-93-9

5-(1,3-Benzoxazol-2-yl)-2-pyridinol

Cat. No. B1384359
CAS RN: 54627-93-9
M. Wt: 212.2 g/mol
InChI Key: WBFJUDPHTWHSSS-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Kumar and co-authors demonstrated a β-carboline scaffold consisting of benzoxazole synthesis by the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent at 100 °C .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .

Scientific Research Applications

  • Antimicrobial and Anticancer Activity

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and anticancer activities .
    • Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungi using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole. Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
    • Results : The study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .
  • Synthesis of Benzoxazole Derivatives

    • Field : Synthetic Organic Chemistry
    • Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : The review presents recent advances in synthetic strategies for benzoxazole derivatives .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : “5-(1,3-Benzoxazol-2-yl)-2-methylaniline” is a benzoxazole derivative that can be used in organic synthesis .
    • Methods : The specific methods of application or experimental procedures would depend on the context of the organic synthesis .
    • Results : The outcomes obtained would also depend on the context of the organic synthesis .
  • Drug Discovery

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : The review presents recent advances in synthetic strategies for benzoxazole derivatives .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : “5-(1,3-Benzoxazol-2-yl)-2-methylaniline” is a benzoxazole derivative that can be used in organic synthesis .
    • Methods : The specific methods of application or experimental procedures would depend on the context of the organic synthesis .
    • Results : The outcomes obtained would also depend on the context of the organic synthesis .
  • Drug Discovery

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : The review presents recent advances in synthetic strategies for benzoxazole derivatives .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFJUDPHTWHSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654635
Record name 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzoxazol-2-yl)-2-pyridinol

CAS RN

54627-93-9
Record name 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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